molecular formula C9H10N2O3 B14837848 3-Hydroxy-N1-methylterephthalamide

3-Hydroxy-N1-methylterephthalamide

Cat. No.: B14837848
M. Wt: 194.19 g/mol
InChI Key: CNTMNOHYUIBGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both the hydroxyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making this compound valuable in various research applications .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-hydroxy-4-N-methylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-6(8(10)13)7(12)4-5/h2-4,12H,1H3,(H2,10,13)(H,11,14)

InChI Key

CNTMNOHYUIBGCK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.